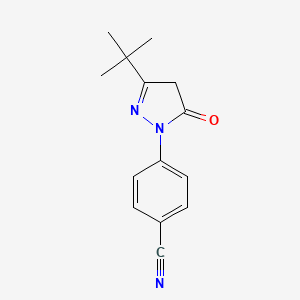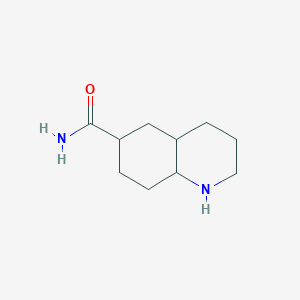
Decahydroquinoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decahydroquinoline-6-carboxamide is a chemical compound with the molecular formula C10H18N2O . It is a carboxamide derivative, which is a class of compounds that are widely used in medicinal chemistry and have diverse pharmacological properties .
Synthesis Analysis
This compound can be synthesized stereoselectively using carbohydrate auxiliaries in the stereoselective syntheses of decahydroquinoline alkaloids . The synthetic route of novel indole derivatives, which are structurally similar to this compound, involves reactions with 1,1’-carbonyldiimidazole (CDI) and either ammonia or hydrazine hydrate . Palladium-catalyzed aminocarbonylation has also been used to synthesize carboxamide derivatives .
Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . It has been studied using three-dimensional quantitative structure–activity relationships (3D-QSAR), comparative molecular field analysis (CoMFA), and comparative molecular similarity indices analysis (CoMSIA) .
Chemical Reactions Analysis
Carboxamides, including this compound, play a significant role in organic and medicinal chemistry. They are involved in various synthetic methods such as carboxylic acid activation, amine activation, and transamidation . The chemoselective transformation into functional groups like amines, imines, enamines, nitriles, aldehydes, and alcohols is challenging due to the intrinsic stability of the amide bond .
作用機序
While the specific mechanism of action for decahydroquinoline-6-carboxamide is not explicitly mentioned in the search results, carboxamide derivatives have been studied for their potential therapeutic effects. For instance, they have been explored as potential inhibitors of cyclin-dependent kinases (CDK), which play a crucial role in cell cycle regulation .
Safety and Hazards
将来の方向性
Carboxamide derivatives, including decahydroquinoline-6-carboxamide, are being explored for their potential therapeutic applications. They are being studied as potential anticancer agents, particularly as inhibitors of CDK4/6 . Furthermore, carboxamide derivatives are being investigated for their potential to restore IL-4 mediated repression of epidermal differentiation proteins .
特性
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h7-9,12H,1-6H2,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWKBFYOTJPEHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CCC2NC1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


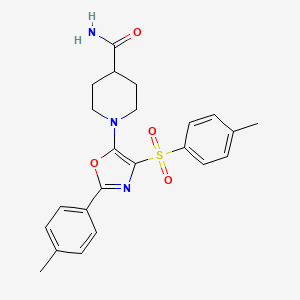


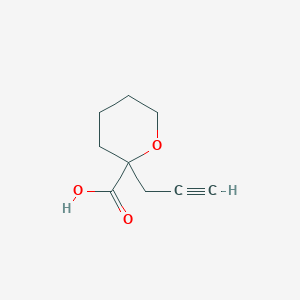
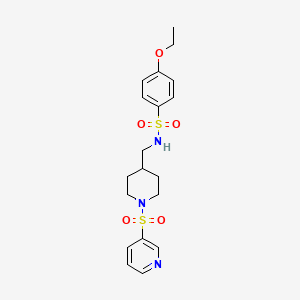
![1-methyl-7-phenyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2394585.png)


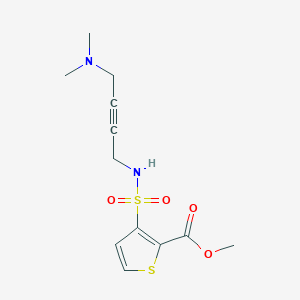


![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2394596.png)
